3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of pyrazole, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a β-keto ester under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Formation of the Urea Linkage: The final step involves the reaction of the pyrazole-pyridine intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea: This compound is unique due to its combination of pyrazole, pyridine, and thiophene rings.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKDSIAXIIGBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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